
(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper
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Overview
Description
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyaninetetraminato(2-)-N29,N30,N31,N32: is a complex organometallic compound featuring a copper ion coordinated to a phthalocyanine ligand with four tert-butyl groups and four amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Phthalocyanine Synthesis: : The phthalocyanine core is synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst, such as copper.
Substitution Reactions: : The resulting phthalocyanine is then subjected to substitution reactions to introduce tert-butyl and amine groups at the appropriate positions on the macrocyclic ring.
Metal Coordination: : Finally, the metal ion (copper) is coordinated to the phthalocyanine ligand to form the final complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using reactors and equipment designed for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The copper center can be oxidized to form higher oxidation states.
Reduction: : The copper center can be reduced to lower oxidation states.
Substitution: : The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state copper complexes.
Reduction: : Lower oxidation state copper complexes.
Substitution: : Substituted phthalocyanine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: : Utilized in the production of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of tert-butyl and amine groups on the phthalocyanine ligand. Similar compounds include:
Copper(II) phthalocyanine: : Lacks the tert-butyl and amine groups.
Copper(II) tetrasulfonic acid phthalocyanine: : Contains sulfonic acid groups instead of tert-butyl and amine groups.
Zinc phthalocyanine: : Features a zinc ion instead of copper.
Biological Activity
The compound (29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper, often referred to as copper phthalocyanine (CuPc), is a complex organic compound that exhibits remarkable properties, particularly in biological contexts. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications in medicine and environmental science.
- Molecular Formula : C32H16CuN8
- Molar Mass : 576.07 g/mol
- Appearance : Dark blue crystalline powder
- Solubility : <0.1 g/100 mL at 20°C
- Toxicity : LD50 (intraperitoneal in rat) > 3 g/kg .
Antimicrobial Properties
Copper phthalocyanines have demonstrated significant antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit growth through oxidative stress mechanisms. The IC50 values for various phthalocyanine complexes suggest a strong potential for use as antimicrobial agents .
Photodynamic Therapy (PDT)
CuPc is widely studied for its application in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, CuPc generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that CuPc can effectively target tumor cells while sparing normal tissues, making it a promising candidate for cancer treatment .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of CuPc against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that CuPc exhibited a dose-dependent antimicrobial effect, with significant reductions in bacterial viability observed at concentrations as low as 10 µg/mL .
Case Study 2: Photodynamic Therapy in Cancer Treatment
In a clinical trial involving patients with squamous cell carcinoma, CuPc was administered followed by laser irradiation. The treatment resulted in a notable decrease in tumor size and improved patient outcomes compared to controls. The study highlighted the importance of optimizing light dosage and treatment duration to maximize therapeutic effects .
Toxicological Profile
While CuPc exhibits low acute toxicity, its chronic effects are less well understood. Studies indicate that exposure to high concentrations may lead to bioaccumulation in aquatic organisms, raising concerns about environmental safety. For instance, a bioaccumulation study found that nano-CuPc showed low bioavailability in freshwater organisms, suggesting limited risk of entry into the food web .
Environmental Applications
Due to its stability and resistance to degradation, CuPc is used extensively in dyes and pigments. However, its environmental persistence necessitates careful management to prevent potential ecological harm.
Data Tables
Property | Value |
---|---|
Molecular Formula | C32H16CuN8 |
Molar Mass | 576.07 g/mol |
Melting Point | 600°C (dec.) |
Water Solubility | <0.1 g/100 mL at 20°C |
Acute Toxicity (LD50) | >3 g/kg |
Biological Activity | Observations |
---|---|
Antimicrobial Efficacy | Effective against bacteria |
PDT Efficacy | Induces apoptosis in cancer cells |
Properties
CAS No. |
14654-63-8 |
---|---|
Molecular Formula |
C32H20CuN12 |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
XVUTZPLOCLQYJT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Key on ui other cas no. |
28632-30-6 14654-63-8 |
Origin of Product |
United States |
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